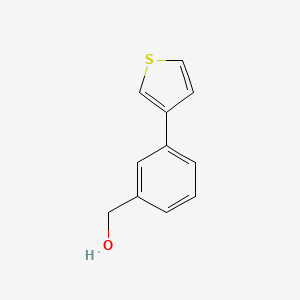

(3-Thien-3-ylphenyl)methanol

Description

Properties

IUPAC Name |

(3-thiophen-3-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWBZMMHNMDWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428226 | |

| Record name | (3-Thien-3-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89929-82-8 | |

| Record name | (3-Thien-3-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Significance of (3-Thien-3-ylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Thien-3-ylphenyl)methanol represents a noteworthy scaffold in medicinal chemistry, embodying the fusion of a phenyl and a thiophene ring. This guide provides a comprehensive overview of the synthetic routes to this biaryl methanol, with a particular focus on the strategic application of Suzuki-Miyaura coupling and Grignard reactions. The rationale behind key experimental choices, detailed step-by-step protocols, and methods for characterization are presented. Furthermore, the significance of the thienylphenyl motif in drug discovery is explored, highlighting its role as a versatile pharmacophore and bioisostere. This document serves as an in-depth technical resource for researchers engaged in the synthesis of novel molecular entities for therapeutic applications.

Introduction: The Emergence of Thienylphenyl Scaffolds in Medicinal Chemistry

The confluence of aromatic and heteroaromatic ring systems has yielded a rich diversity of molecular architectures with profound implications for drug discovery. Among these, the thienylphenyl scaffold has garnered considerable attention. The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a "privileged pharmacophore" due to its presence in numerous biologically active compounds.[1] Its ability to act as a bioisostere for the phenyl group allows for the modulation of a molecule's physicochemical properties, such as solubility, metabolic stability, and receptor binding interactions, without drastically altering its overall shape.[2][3]

(3-Thien-3-ylphenyl)methanol, with its characteristic biaryl structure and a reactive benzylic alcohol functional group, serves as a valuable building block for the synthesis of more complex drug candidates. The hydroxymethyl group provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The strategic placement of the thiophene ring at the meta-position of the phenyl ring influences the overall geometry and electronic properties of the molecule, which can be critical for its interaction with biological targets. While the specific discovery of (3-thien-3-ylphenyl)methanol is not widely documented in seminal publications, its emergence is intrinsically linked to the broader exploration of thienylphenyl scaffolds in the quest for novel therapeutics, particularly in areas such as oncology and cardiovascular disease.[2][3]

Retrosynthetic Analysis and Strategic Synthesis Pathways

The construction of the C-C bond between the phenyl and thiophene rings is the cornerstone of any synthetic approach to (3-thien-3-ylphenyl)methanol. Two primary retrosynthetic disconnections lead to well-established and robust synthetic methodologies: the Suzuki-Miyaura coupling and the Grignard reaction.

Caption: Retrosynthetic analysis of (3-Thien-3-ylphenyl)methanol.

Suzuki-Miyaura Coupling: A Versatile and High-Yielding Approach

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. Its high functional group tolerance and generally mild reaction conditions make it a preferred method for the synthesis of biaryl compounds.

The synthesis of (3-thien-3-ylphenyl)methanol via Suzuki coupling logically involves the reaction between 3-bromobenzyl alcohol and thiophene-3-boronic acid.

Caption: Suzuki-Miyaura synthesis of (3-Thien-3-ylphenyl)methanol.

Causality Behind Experimental Choices:

-

Catalyst Selection: A palladium(0) catalyst is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice due to its commercial availability and effectiveness in a wide range of Suzuki couplings. The bulky phosphine ligands facilitate the reductive elimination step, which forms the desired C-C bond.

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center. An inorganic base such as potassium carbonate (K₂CO₃) is often employed as it is effective, inexpensive, and generally does not interfere with the alcohol functionality.

-

Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane or toluene) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Bromobenzyl alcohol | ≥98% | Commercially available |

| Thiophene-3-boronic acid | ≥97% | Commercially available |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |

| Deionized Water | In-house | - |

| Ethyl Acetate | ACS Grade | Commercially available |

| Brine (Saturated NaCl solution) | In-house | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Commercially available |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzyl alcohol (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a starting material concentration of approximately 0.2 M. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (3-thien-3-ylphenyl)methanol as a solid.

Grignard Reaction: A Classic Carbon-Carbon Bond Formation

The Grignard reaction offers an alternative route, involving the nucleophilic addition of an organomagnesium halide to a carbonyl compound. For the synthesis of (3-thien-3-ylphenyl)methanol, this would entail the reaction of 3-thienylmagnesium bromide with 3-formylbenzaldehyde, followed by a reductive workup.

Caption: Grignard reaction pathway for the synthesis of (3-Thien-3-ylphenyl)methanol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and moisture-sensitive. The presence of even trace amounts of water will quench the Grignard reagent, leading to the formation of thiophene as a byproduct and significantly reducing the yield of the desired product. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

-

Initiation of Grignard Formation: The formation of the Grignard reagent from 3-bromothiophene can be challenging. Activation of the magnesium surface is often necessary. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates the activation of the magnesium.

-

Choice of Aldehyde: 3-Formylbenzaldehyde is the appropriate electrophile to provide the desired phenylmethanol core.

-

Work-up: An acidic work-up, typically with a saturated aqueous solution of ammonium chloride, is required to protonate the intermediate magnesium alkoxide to yield the final alcohol product.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Bromothiophene | ≥98% | Commercially available |

| Magnesium Turnings | High purity | Commercially available |

| Iodine | Crystal, Reagent Grade | Commercially available |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially available |

| 3-Formylbenzaldehyde | ≥97% | Commercially available |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | In-house | - |

| Diethyl Ether | ACS Grade | Commercially available |

| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous, powder | Commercially available |

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.1 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Gently warm the flask with a heat gun under a stream of nitrogen until the purple iodine vapor is observed, then allow it to cool.

-

Add anhydrous THF to cover the magnesium.

-

Dissolve 3-bromothiophene (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 3-bromothiophene solution to initiate the reaction (indicated by bubbling and disappearance of the iodine color).

-

Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional hour at room temperature.

-

-

Nucleophilic Addition:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve 3-formylbenzaldehyde (0.9 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization of (3-Thien-3-ylphenyl)methanol

The identity and purity of the synthesized (3-thien-3-ylphenyl)methanol must be confirmed through a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₀OS |

| Molecular Weight | 190.26 g/mol |

| CAS Number | 89929-82-8 |

| Appearance | Off-white to pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (Phenyl and Thienyl): A complex multiplet is expected in the range of δ 7.0-7.8 ppm, corresponding to the seven aromatic protons on the phenyl and thiophene rings. The specific splitting patterns will depend on the coupling constants between adjacent protons.

-

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.7 ppm for the two protons of the hydroxymethyl group.

-

Hydroxyl Proton (-OH): A broad singlet is expected, the chemical shift of which is concentration and solvent-dependent, typically in the range of δ 1.5-3.5 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 120-145 ppm) corresponding to the eleven carbons of the phenyl and thiophene rings.

-

Benzylic Carbon (-CH₂OH): A signal for the carbon of the hydroxymethyl group is expected around δ 65 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For (3-thien-3-ylphenyl)methanol, the expected molecular ion peak [M]⁺ would be at m/z = 190.26.

Applications in Drug Discovery and Medicinal Chemistry

The thienylphenyl scaffold is a key structural motif in a variety of biologically active compounds. The ability of the thiophene ring to serve as a bioisosteric replacement for a phenyl ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

-

Angiotensin II AT₂ Receptor Ligands: Research has shown that the thienylphenyl scaffold is a viable bioisostere for the biphenyl scaffold in the design of selective angiotensin II AT₂ receptor agonists and antagonists.[2][3] These receptors are implicated in cardiovascular regulation, making their modulation a target for the treatment of hypertension and related disorders.

-

Anticancer Agents: Thiophene derivatives have been extensively investigated for their potential as anticancer agents.[4] The structural features of (3-thien-3-ylphenyl)methanol make it an attractive starting point for the synthesis of novel compounds with potential antiproliferative activity.

-

Enzyme Inhibitors: The thienylphenyl motif can be incorporated into molecules designed to inhibit specific enzymes. For example, derivatives of thienylphenyl-α-methylacetic acid have been explored as cyclooxygenase inhibitors for their anti-inflammatory effects.[1]

Conclusion

(3-Thien-3-ylphenyl)methanol is a valuable and versatile building block in medicinal chemistry. Its synthesis is readily achievable through well-established methods such as the Suzuki-Miyaura coupling and the Grignard reaction, with the former often being preferred due to its higher functional group tolerance and milder reaction conditions. The strategic incorporation of the thienylphenyl scaffold offers a powerful approach for the development of novel therapeutic agents with improved pharmacological profiles. This guide provides the necessary technical details and scientific rationale to empower researchers in the synthesis and utilization of this important molecular entity.

References

- Mittal, S. (2004). Synthesis and evaluation of S-4-(3-thienyl)phenyl-α-methylacetic acid. Bioorganic & Medicinal Chemistry Letters, 14(4), 979-82.

- Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. (n.d.). MDPI.

- Hallberg, A., et al. (n.d.). Interconversion of Functional Activity by Minor Structural Alterations in Nonpeptide AT2 Receptor Ligands. ACS Medicinal Chemistry Letters.

- Design, Synthesis and Biological Evaluation of Selective Nonpeptide AT2 Receptor Agonists and Antagonists. (2008). DiVA portal.

- Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method. (2025).

- Arylazolyl(azinyl)thioacetanilide. Part 9: Synthesis and biological investigation of thiazolylthioacetamides derivatives as a novel class of potential antiviral agents. (n.d.). PubMed.

- Trend graph of biological activities of title compounds. As shown in... (n.d.).

- Wigerup, C., et al. (2008). Selective angiotensin II AT2 receptor agonists: Benzamide structure-activity relationships. Bioorganic & Medicinal Chemistry, 16(14), 6746-6755.

- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI.

- Synthesis and applications of tert-alkoxysiloxane linkers in solid... (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Interconversion of Functional Activity by Minor Structural Alterations in Nonpeptide AT2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective angiotensin II AT2 receptor agonists: Benzamide structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Thien-3-ylphenyl)methanol: Synthesis, Characterization, and Potential Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Thien-3-ylphenyl)methanol is a bi-aryl scaffold containing a phenyl and a thiophene ring, a combination prevalent in many biologically active compounds. The thiophene moiety, a five-membered sulfur-containing heterocycle, is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs. Its presence can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and enhance its interaction with biological targets. This guide provides a comprehensive technical overview of (3-Thien-3-ylphenyl)methanol, from its synthesis and characterization to its potential as a lead compound in drug discovery, particularly in the areas of oncology and inflammatory diseases.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Thien-3-ylphenyl)methanol is presented in Table 1. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source(s) |

| CAS Number | 89929-82-8 | [1] |

| Molecular Formula | C₁₁H₁₀OS | [1] |

| Molecular Weight | 190.26 g/mol | [1] |

| Melting Point | 88-90 °C | [1] |

| Boiling Point | 306.7 °C at 760 mmHg | [1] |

| Density | 1.204 g/cm³ | [1] |

| IUPAC Name | (3-(Thiophen-3-yl)phenyl)methanol | [1] |

Synthesis of (3-Thien-3-ylphenyl)methanol

The synthesis of (3-Thien-3-ylphenyl)methanol can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[2] In this case, the coupling occurs between 3-bromobenzyl alcohol and thiophene-3-boronic acid.

Synthetic Workflow

Caption: Synthetic workflow for (3-Thien-3-ylphenyl)methanol.

Detailed Experimental Protocol

Materials:

-

3-Bromobenzyl alcohol

-

Thiophene-3-boronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-bromobenzyl alcohol (1.0 eq), thiophene-3-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Bubble an inert gas (nitrogen or argon) through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure (3-Thien-3-ylphenyl)methanol.

Structural Elucidation

The identity and purity of the synthesized (3-Thien-3-ylphenyl)methanol should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and thiophene rings, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the hydroxyl proton (OH). The aromatic region (typically δ 7.0-8.0 ppm) will exhibit complex splitting patterns due to coupling between adjacent protons. The methylene protons should appear as a singlet around δ 4.7 ppm, and the hydroxyl proton signal's chemical shift will be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-145 ppm region. The benzylic carbon (CH₂OH) is expected around δ 65 ppm.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), should show a prominent molecular ion peak (M⁺) at m/z = 190, corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a hydroxyl radical (M-17) and the benzylic fragment.[3]

Potential Pharmacological Applications

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5] The structural motif of (3-Thien-3-ylphenyl)methanol makes it a compelling candidate for investigation in these therapeutic areas.

Anticancer Activity

Many thienyl derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][6][7][8] The proposed mechanism of action for many small molecule anticancer drugs involves the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.

Anti-inflammatory Activity

Thiophene-based compounds have also been investigated for their anti-inflammatory effects.[5][9][10][11] The inhibition of pro-inflammatory enzymes and signaling pathways is a common mechanism for anti-inflammatory drugs.

Potential Signaling Pathway Involvement

A plausible mechanism of action for (3-Thien-3-ylphenyl)methanol could involve the inhibition of a protein kinase within a critical cellular signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer and inflammatory conditions.

Caption: Postulated inhibition of the MAPK/ERK signaling pathway.

In-Vitro Kinase Inhibition Assay Protocol

To investigate the potential of (3-Thien-3-ylphenyl)methanol as a kinase inhibitor, a robust in-vitro assay is essential. The following is a generalized protocol for a luminescence-based kinase assay.[12][13][14][15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (3-Thien-3-ylphenyl)methanol against a specific protein kinase.

Materials:

-

Recombinant active protein kinase

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

(3-Thien-3-ylphenyl)methanol (test compound)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of (3-Thien-3-ylphenyl)methanol in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.

-

Kinase Reaction:

-

In a multi-well plate, add a small volume of the diluted test compound or DMSO (as a vehicle control) to each well.

-

Add the protein kinase to each well and incubate briefly at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection reagent as per the manufacturer's instructions.

-

Add the kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion

(3-Thien-3-ylphenyl)methanol represents a molecule of significant interest for researchers in drug discovery. Its straightforward synthesis via Suzuki-Miyaura coupling, combined with the known pharmacological importance of the thienylphenyl scaffold, makes it an attractive candidate for further investigation. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and preliminary biological evaluation of this compound and its analogs, paving the way for the potential development of novel therapeutic agents.

References

-

Ghaffari, M., & Gorgani, L. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(46), 28935-28940. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (23), 3393–3395. [Link]

-

Molander, G. A., & Ellis, N. (2007). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Beilstein journal of organic chemistry, 3, 16. [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

Sunkari, Y. K., Siripuram, V., & Flajolet, M. (2019). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with DNA-conjugated aryl iodides for DNA-encoded libraries. Organic & Biomolecular Chemistry, 17(34), 7949–7953. [Link]

-

El-Sayed, M. A., et al. (2020). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC Advances, 10(68), 41535–41551. [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. Retrieved from [Link]

-

Zhang, J., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59–69. [Link]

- Prateek, et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 152-156.

-

de Oliveira, R. G., et al. (2021). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 26(15), 4586. [Link]

- Al-Hussain, S. A., et al. (2021). Synthesis, Molecular Docking, and Cytotoxicity Activity of Novel Thienyl Chalcone Derivatives against Breast Cancer Cell Lines. Systematic Reviews in Pharmacy, 12(1), 834-845.

-

Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 286–293. [Link]

-

Husain, A., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry, 67, 244–251. [Link]

-

Bohrium. (2023). Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. Retrieved from [Link]

-

Leite, N. C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 690. [Link]

-

ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 91, 104. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Hassan, J., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Stoyanova, R., & Antonov, L. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 54(11), 914–919. [Link]

-

PubChem. (n.d.). Phenyl(thiophen-2-yl)methanol. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, α-phenyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenyl(thiophen-2-yl)methanol. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzenemethanol, α-phenyl- [webbook.nist.gov]

- 4. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjpmr.com [wjpmr.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. In vitro kinase assay [protocols.io]

- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

A Guide to the Synthesis of a Key Statin Side-Chain Aldehyde (CAS 89929-82-8)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Identity of CAS 89929-82-8

In the landscape of chemical synthesis, the unique Chemical Abstracts Service (CAS) number is a critical identifier. However, public databases present an ambiguity for CAS 89929-82-8, associating it with two distinct structures: (3-thien-3-ylphenyl)methanol and, more significantly for the pharmaceutical industry, tert-butyl (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate . The latter is a high-value, chiral building block essential for the synthesis of Rosuvastatin (Crestor®), a leading drug for cholesterol management[1][2]. Given its complex stereochemistry and importance in drug development, this guide will focus exclusively on the synthesis of this statin side-chain aldehyde.

This document provides a detailed exploration of the prevalent and efficient synthesis routes to this intermediate, emphasizing the scientific rationale behind methodological choices, from stereoselective reductions to final oxidation steps.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach to the target aldehyde reveals the critical transformations required. The core challenge lies in establishing the two chiral centers at the C3 and C5 positions with a syn relationship.

The key bond disconnections point to three primary strategic stages:

-

Oxidation: The terminal aldehyde can be formed from a corresponding primary alcohol. This requires a mild oxidation method to avoid over-oxidation to a carboxylic acid.

-

Stereoselective Reduction: The syn-1,3-diol is the molecule's stereochemical heart. Its formation from a β-keto ester precursor is the most critical step, dictating the optical purity of the final product.

-

Chain Elongation: The six-carbon backbone can be constructed via a C-C bond-forming reaction, such as a Claisen condensation, to link a four-carbon and a two-carbon fragment.

This analysis gives rise to two dominant strategies: a modern chemoenzymatic route prized for its elegance and selectivity, and a classic chemical synthesis route.

Route A: The Chemoenzymatic Pathway

This route is favored in modern industrial synthesis for its high stereoselectivity, mild reaction conditions, and environmental friendliness[2]. It leverages a biocatalytic reduction to set the key stereocenters with exceptional precision.

Step 1: Synthesis of the β-Keto Ester Precursor

The synthesis begins with the formation of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This is typically achieved via a Blaise condensation or a Claisen-type condensation. For instance, the lithium enolate of tert-butyl acetate can be reacted with (S)-methyl 4-chloro-3-hydroxybutanoate at low temperatures (-78 °C) to yield the desired β-keto ester[3].

-

Expertise & Experience: The use of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or LiHMDS is crucial for generating the kinetic enolate of tert-butyl acetate, preventing self-condensation and promoting the desired reaction with the chiral ester electrophile. The low temperature is essential to maintain the stability of the enolate and control the reaction's selectivity.

Step 2: Biocatalytic syn-Reduction of the Ketone

This is the cornerstone of the chemoenzymatic route. The prochiral ketone of the β-keto ester is reduced to the (3R)-alcohol, creating the desired (3R, 5S)-diol. This transformation is catalyzed by a stereoselective carbonyl reductase enzyme.

-

Trustworthiness: Recombinant E. coli strains overexpressing a specific carbonyl reductase are often employed[2][4]. To overcome the economic limitation of cofactor dependency (NADH or NADPH), a cofactor regeneration system, such as using glucose dehydrogenase (GDH), is coupled in the reaction vessel[2]. This approach allows for high substrate loading (up to 400 g/L) and achieves excellent conversion (>98%), yield (>95%), and diastereomeric excess (>99%)[2].

Step 3: Acetal Protection of the syn-Diol

The resulting tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is protected to prevent unwanted side reactions in subsequent steps. The 1,3-diol is readily converted into an isopropylidene acetal (acetonide).

-

Protocol: The diol is dissolved in a solvent like dichloromethane and treated with 2,2-dimethoxypropane in the presence of a catalytic amount of a mild acid, such as (D)-camphor-10-sulfonic acid[3]. The reaction is typically driven to completion by the removal of methanol. This protection yields tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate[5].

Step 4: Conversion to the Target Aldehyde

The final step involves converting the terminal chloromethyl group into the aldehyde. This is a two-step process: nucleophilic substitution to form the primary alcohol, followed by mild oxidation.

-

Hydrolysis to Alcohol: The chloromethyl intermediate is converted to the corresponding hydroxymethyl compound, tert-Butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate (CAS 124655-09-0)[6][7][8], often using a reagent like sodium acetate followed by hydrolysis.

-

Mild Oxidation: The primary alcohol is then oxidized to the target aldehyde. Several mild oxidation protocols are effective, with TEMPO-catalyzed oxidation being a preferred industrial method.

-

Protocol (TEMPO-catalyzed Oxidation): The alcohol intermediate is dissolved in a suitable solvent (e.g., dichloromethane). A catalytic amount of (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) and a co-oxidant like sodium hypochlorite (NaClO) are used[9]. This method is highly selective for primary alcohols, operates under mild conditions, and avoids the use of heavy metals, resulting in high transformation efficiency and fewer impurities compared to traditional methods like the Swern oxidation[9].

-

Alternative Protocol (Swern-type Oxidation): The alcohol is dissolved in dichloromethane and cooled to -78 °C. Oxalyl chloride is added, followed by dimethyl sulfoxide (DMSO). After a short stir, a hindered base like triethylamine or diisopropylethylamine is added, and the reaction is allowed to warm to room temperature[2][10][11][12]. This method is highly reliable but produces stoichiometric amounts of foul-smelling dimethyl sulfide and requires cryogenic temperatures.

Route B: The Classical Chemical Synthesis Pathway

This route relies on traditional organic chemistry reagents to control stereochemistry. While often effective, it can require more stringent reaction conditions and the use of pyrophoric or hazardous reagents.

Step 1 & 2: Precursor Synthesis and Diastereoselective Reduction

Steps 1 is identical to the chemoenzymatic route. The key difference lies in Step 2, where a chemical reducing agent is used to control the diastereoselectivity of the ketone reduction.

-

Expertise & Experience (Prasad-Narasaka Reduction): A highly effective method for achieving the desired syn-diol is the Prasad-Narasaka reduction. This involves chelation-control. The β-keto ester is first treated with a chelating agent, such as diethyl methoxyborane (Et₂BOMe), in a solvent like THF. This forms a six-membered ring intermediate with the C5-hydroxyl and the C3-ketone. Subsequent reduction with sodium borohydride (NaBH₄) at -78 °C delivers the hydride from the less sterically hindered face, yielding the desired syn-(3R, 5S)-diol with high diastereoselectivity (typically >93% d.e.)[3]. The low temperature is critical to maintain the stability of the boron chelate and maximize selectivity.

Step 3 & 4: Protection and Oxidation

The subsequent protection of the diol as an acetonide and the final conversion of the chloromethyl group to the aldehyde via the primary alcohol intermediate are identical to the steps described in the chemoenzymatic route (Route A, Steps 3 & 4). Mild oxidation methods like Swern, Dess-Martin Periodinane (DMP)[4][13][14], or TEMPO-catalyzed oxidation are all applicable.

Comparative Analysis of Synthesis Routes

| Parameter | Route A: Chemoenzymatic | Route B: Classical Chemical |

| Stereoselectivity | Excellent (>99% d.e.) due to enzyme specificity[2]. | Very Good (>93% d.e.) but dependent on precise chelation control[3]. |

| Reaction Conditions | Mild (ambient temperature, aqueous media)[2]. | Harsh (cryogenic temperatures, -78 °C; anhydrous conditions)[3]. |

| Reagent Safety | Generally safe, uses enzymes and common reagents[2]. | Uses hazardous and pyrophoric reagents (e.g., Et₂BOMe, LDA). |

| Environmental Impact | "Green" process with biodegradable catalysts and less waste. | Generates more chemical waste; uses toxic solvents. |

| Scalability | Highly scalable; demonstrated in large bioreactors[4]. | Scalability is challenging due to cryogenic needs and hazardous reagents. |

| Cost-Effectiveness | High initial enzyme development cost, but very low running costs[2]. | Lower initial cost, but expensive reagents and energy for cooling increase costs. |

Visualization of Synthetic Workflows

Chemoenzymatic Synthesis Pathway (Route A)

Caption: Chemoenzymatic route to the target aldehyde.

Decision Workflow for Route Selection

Caption: Logic for selecting the optimal synthesis route.

Conclusion

The synthesis of tert-butyl (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, a crucial intermediate for Rosuvastatin, is a testament to the advancements in modern organic synthesis. While classical chemical methods involving chelation-controlled reductions provide a viable path, the chemoenzymatic route has emerged as the superior strategy, particularly for industrial-scale production. Its unparalleled stereoselectivity, operational safety, mild conditions, and environmental benefits represent the state-of-the-art in pharmaceutical manufacturing. For researchers and drug development professionals, understanding both pathways provides a comprehensive toolkit for tackling the synthesis of complex, chiral molecules. The choice of route ultimately depends on the specific project goals, available resources, and desired scale of production.

References

-

Google Patents.

-

PubMed.

-

PubMed.

-

Wikipedia.

-

Michigan State University Department of Chemistry.

-

Organic Chemistry Portal.

-

Chemistry Hall.

-

Organic Chemistry Portal.

-

YouTube.

-

Sigma-Aldrich.

-

CymitQuimica.

-

BLD Pharm.

-

PubChem.

-

Google Patents.

-

ChemicalBook.

Sources

- 1. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | C13H23ClO4 | CID 9835373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihy… [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. 124655-09-0|tert-Butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate|BLD Pharm [bldpharm.com]

- 9. CN104293849A - Preparation method of rosuvastatin calcium - Google Patents [patents.google.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Swern Oxidation [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 14. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Synthesis of Novel Thienylphenyl Compounds for Advanced Research and Drug Development

Abstract: The thienylphenyl scaffold, a biaryl motif comprising directly linked thiophene and benzene rings, is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and conformational flexibility have led to its incorporation into a multitude of functional molecules, from potent pharmaceuticals to high-performance organic electronics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic methodologies for constructing novel thienylphenyl compounds. We delve into the mechanistic rationale behind established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, explore the atom-economical advantages of direct C-H activation, and discuss the functionalization of the core scaffold using techniques like the Buchwald-Hartwig amination. Furthermore, this guide addresses emerging strategies like photoredox catalysis, offers detailed, field-proven experimental protocols, and outlines essential characterization techniques to ensure structural integrity.

Introduction: The Thienylphenyl Scaffold - A Privileged Motif

Chemical Structure and Significance

The thienylphenyl core consists of a five-membered, sulfur-containing aromatic thiophene ring bonded to a six-membered benzene ring. This structural arrangement creates a π-conjugated system that is more electron-rich than its biphenyl counterpart, a feature attributable to the sulfur atom's lone pairs in the thiophene ring.[1] This electronic nature, combined with the ability to tune properties through substitution on either ring, makes the thienylphenyl scaffold a "privileged" structure in the design of functional organic molecules.

Applications in Medicinal Chemistry

In drug discovery, the thienylphenyl motif is recognized as a bioisostere of biphenyl, often leading to improved metabolic stability, enhanced potency, and modulated pharmacokinetic profiles. Its presence is noted in a range of therapeutic agents. For instance, derivatives have been investigated as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[2][3] Furthermore, novel thiophene-based compounds are being explored as promising anticancer agents, with some derivatives showing significant inhibitory activity against targets like VEGFR-2, a key regulator of tumor angiogenesis.[4] The versatility of this scaffold allows it to be integrated into complex molecules targeting a wide array of biological pathways.[5][6][7][8]

Applications in Materials Science

The π-conjugated nature of thienylphenyl compounds makes them exceptional candidates for organic electronics.[9] They serve as fundamental building blocks for organic semiconductors, finding use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1][10] The ability to modify the structure allows for fine-tuning of the electronic band gap, charge mobility, and photophysical properties, leading to materials with tailored performance characteristics for specific device architectures.[10][11]

Key Synthetic Strategies for Thienylphenyl Core Construction

The creation of the central C-C bond between the thiophene and phenyl rings is the critical step in synthesizing these compounds. Over the years, several powerful, reliable methods have been developed, with palladium-catalyzed reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Biaryl Synthesis

Transition-metal-catalyzed cross-coupling reactions are the most widely used methods for constructing biaryl systems due to their reliability, functional group tolerance, and broad substrate scope.[12][13]

The Suzuki-Miyaura coupling is arguably the most popular method for thienylphenyl synthesis.[14] It involves the reaction of an aryl halide or triflate with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[13]

-

Causality: Its prevalence stems from the use of organoboron reagents, which are generally stable, non-toxic, and environmentally benign compared to other organometallics.[15] The reaction conditions are typically mild and tolerate a wide variety of functional groups, making it ideal for the synthesis of complex molecules in late-stage functionalization.[14][15]

A typical Suzuki reaction involves coupling a thienylboronic acid with a phenyl halide or, conversely, a phenylboronic acid with a halothiophene. The choice depends on the commercial availability and ease of synthesis of the starting materials.

The Stille coupling is another powerful tool that utilizes an organotin reagent (stannane) reacting with an organic halide or pseudohalide, catalyzed by palladium.[16][17][18]

-

Causality: The primary advantage of the Stille reaction is the stability of organostannanes and their compatibility with a vast range of functional groups.[19] However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the final product, which has led to a preference for the Suzuki coupling in many applications, especially in pharmaceutical development.[16] Despite this, it remains a valuable method for synthesizing complex polymers and materials where purification challenges are different.[20]

C-H Activation/Direct Arylation: An Atom-Economical Approach

More recently, direct C-H activation has emerged as a more sustainable and efficient strategy for biaryl synthesis.[21] This approach avoids the pre-functionalization of one of the coupling partners (i.e., conversion to a halide or organometallic), thereby reducing step counts and waste.[21][22]

-

Causality: The reaction typically involves the coupling of an aryl halide with an unfunctionalized thiophene (or vice versa), where the catalyst activates a C-H bond on the thiophene ring directly.[23] This method is highly atom-economical but can sometimes face challenges with regioselectivity, as multiple C-H bonds may be available for activation.[24] Ongoing research is focused on developing more selective catalyst systems to overcome this limitation.[25]

Synthesis of Functionalized Thienylphenyl Derivatives

Once the core thienylphenyl scaffold is constructed, it can be further functionalized. The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds.[26] This palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[27][28]

-

Causality: This reaction is invaluable for installing amine functionalities, which are ubiquitous in pharmaceuticals. It has largely replaced harsher classical methods due to its superior functional group tolerance and broader scope, allowing for the coupling of even weakly nucleophilic amines.[26] The choice of phosphine ligand is critical to the success of the reaction, with sterically hindered, electron-rich ligands often providing the best results.[29][30]

Emerging Synthetic Methodologies

Visible-light photoredox catalysis has gained significant traction as a mild and powerful tool in organic synthesis.[31][32] This method uses light energy to initiate single-electron transfer (SET) processes, enabling transformations that are often difficult to achieve with traditional thermal methods.[32]

-

Causality: Photoredox catalysis can be used to generate aryl radicals from aryl halides under exceptionally mild conditions, which can then engage in coupling reactions.[33][34] This approach offers a pathway to thienylphenyl compounds that avoids the need for stoichiometric organometallic reagents and often proceeds at room temperature, making it a green and attractive alternative.[35]

Table 1: Comparison of Key Synthetic Strategies

| Method | Coupling Partners | Advantages | Limitations |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Organoboron | Mild conditions, high functional group tolerance, non-toxic reagents, commercially available starting materials.[13][15] | Boronic acids can undergo protodeboronation; requires pre-functionalization. |

| Stille Coupling | Aryl Halide/Triflate + Organostannane | Excellent functional group tolerance, stable reagents.[16][19] | Toxicity of tin compounds, difficult purification to remove tin byproducts.[16] |

| C-H Activation | Aryl Halide/Triflate + Arene (C-H) | Atom-economical, reduces synthetic steps, avoids organometallic reagents.[21] | Challenges with regioselectivity, can require harsh conditions or specific directing groups.[24] |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Excellent for C-N bond formation, broad amine scope, high functional group tolerance.[26][28] | Primarily for functionalization, not core scaffold formation; catalyst/ligand sensitivity. |

| Photoredox Catalysis | Various (often radical precursors) | Extremely mild conditions (visible light, RT), unique reactivity pathways.[32][33] | Substrate scope is still developing; can be sensitive to oxygen. |

Experimental Protocols: From Theory to Practice

This section provides a validated, step-by-step protocol for a representative synthesis of a thienylphenyl compound using the robust and widely adopted Suzuki-Miyaura cross-coupling reaction.

General Considerations

-

Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques or in a glovebox.

-

Solvent Degassing: Solvents must be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.

-

Reagent Purity: The purity of reagents, especially the palladium catalyst and ligands, is critical for reproducible results.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)thiophene via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki couplings involving thiophene boronic acids.[15][36]

Reactants:

-

2-Thiopheneboronic acid (1.0 equiv)

-

1-Bromo-4-methoxybenzene (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

Triphenylphosphine [PPh₃] (0.04 equiv, 4 mol%)

-

Potassium Carbonate [K₂CO₃] (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

-

Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-thiopheneboronic acid (e.g., 256 mg, 2.0 mmol), 1-bromo-4-methoxybenzene (e.g., 374 mg, 2.0 mmol), and potassium carbonate (e.g., 552 mg, 4.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (e.g., 9.0 mg, 0.04 mmol) and triphenylphosphine (e.g., 21.0 mg, 0.08 mmol). Add this catalyst/ligand mixture to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen three times.

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (20 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Isolation: Chromatographic Techniques

The crude product obtained is typically purified by flash column chromatography on silica gel.

-

Eluent System: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is commonly used. The exact ratio is determined by preliminary TLC analysis.

-

Characterization: The pure fractions are combined, the solvent is removed, and the final product is dried under high vacuum to yield 2-(4-methoxyphenyl)thiophene as a solid. The structure and purity should be confirmed by NMR and MS analysis. For biaryl compounds that are difficult to separate, High-Performance Liquid Chromatography (HPLC) may be required.[37]

Visualization of Key Processes

General Synthesis and Analysis Workflow

Caption: General workflow from starting materials to characterized product.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Structural Characterization and Analysis

Unambiguous characterization is essential to confirm the identity, structure, and purity of the newly synthesized thienylphenyl compounds. A combination of spectroscopic techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for routine structural elucidation.[38] ¹H NMR provides information on the number and connectivity of protons, with characteristic chemical shifts and coupling patterns for the aromatic protons on both the thiophene and phenyl rings.[39] ¹³C NMR confirms the carbon skeleton of the molecule.[2]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for verifying the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.

-

X-ray Crystallography: For novel compounds, single-crystal X-ray diffraction provides definitive proof of structure, including the precise bond lengths, angles, and the relative orientation (dihedral angle) of the two aromatic rings.[40]

Conclusion and Future Outlook

The synthesis of novel thienylphenyl compounds remains a vibrant and essential area of chemical research, driven by their immense potential in both medicine and materials science. While palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the gold standard for their construction, the field is continually evolving. The push towards greater efficiency and sustainability is popularizing methods like direct C-H activation, which minimizes synthetic steps and waste. Concurrently, emerging technologies such as photoredox catalysis are opening doors to new reaction pathways under exceptionally mild conditions. For researchers and drug development professionals, a deep understanding of these diverse synthetic tools is paramount. The ability to rationally select a synthetic route, execute it efficiently, and rigorously characterize the resulting products will continue to be the key driver of innovation, enabling the creation of next-generation pharmaceuticals and advanced organic materials built upon the versatile thienylphenyl core.

References

-

Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - Beilstein Journals. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]

-

Stille Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2022). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis and evaluation of S-4-(3-thienyl)phenyl-α-methylacetic acid. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). UniMiB. Retrieved January 18, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. (2022). MDPI. Retrieved January 18, 2026, from [Link]

-

Thiophene C-H activation as a chain-transfer mechanism in ethylene polymerization: Catalytic formation of 2-alkylthiophenes by lanthanide catalysts. (2000). University of Groningen. Retrieved January 18, 2026, from [Link]

-

Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (2023). MDPI. Retrieved January 18, 2026, from [Link]

- Process for preparing biaryl compounds. (1999). Google Patents.

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis, spectroscopic and crystallographic characterization of various cymantrenyl thioethers [Mn{C5HxBry(SMe)z}(PPh3)(CO)2]. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Enantioselective Photoredox Catalysis. (2025). Synthesis Spotlight. Retrieved January 18, 2026, from [Link]

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2013). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. (2013). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis and Evaluation of S-4-(3-Thienyl)phenyl-α-methylacetic Acid. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

(a) Previous methods of preparing biaryls from aryl iodides. (b) Our... (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. (2020). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. (2016). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Stille Coupling - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Thiophene-Based Organic Semiconductors. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. Retrieved January 18, 2026, from [Link]

-

Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025). Drug Hunter. Retrieved January 18, 2026, from [Link]

-

A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]

-

DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. (2020). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

A Straightforward One‐Step Access to Ticlopidine Derivatives Arylated at the C5‐Position of the Thienyl Ring via Pd‐Catalyzed Direct Arylations. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. Retrieved January 18, 2026, from [Link]

-

Using H-NMR Spectroscopy to Distinguish Between Compounds. (2020). YouTube. Retrieved January 18, 2026, from [Link]

-

Synthesis Workshop: Electron-primed Photoredox Catalysis with Alyah Chmiel (Episode 69). (2021). YouTube. Retrieved January 18, 2026, from [Link]

-

Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application. (2021). Beilstein Archives. Retrieved January 18, 2026, from [Link]

-

Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (2020). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025). International Journal of Innovative Science and Research Technology. Retrieved January 18, 2026, from [Link]

-

Metal-free radical catalysis: sp² C-H activation strategy for efficient synthesis of lignin-biphenyl dimers. (2024). New Journal of Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]

-

Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2016). Wiley-VCH. Retrieved January 18, 2026, from [Link]

-

Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. (2014). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

A General and Efficient Method for the Stille Cross-Coupling of Aryl and Heteroaryl Chlorides with Organostannanes. (2011). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). University of Rochester. Retrieved January 18, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2024). MDPI. Retrieved January 18, 2026, from [Link]

-

Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]

-

Synthesis of tetraphenylene derivatives and their recent advances. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube. Retrieved January 18, 2026, from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

Sources

- 1. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijisrt.com [ijisrt.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 13. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]

- 14. m.youtube.com [m.youtube.com]

- 15. boa.unimib.it [boa.unimib.it]

- 16. Stille Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates [mdpi.com]

- 22. Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. pure.rug.nl [pure.rug.nl]

- 24. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 27. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 28. research.rug.nl [research.rug.nl]

- 29. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 30. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions [mdpi.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 34. youtube.com [youtube.com]

- 35. Lighting The Way: Enantioselective Photoredox Catalysis [synthesisspotlight.com]

- 36. researchgate.net [researchgate.net]

- 37. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 38. youtube.com [youtube.com]

- 39. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Elucidation of (3-Thien-3-ylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. (3-Thien-3-ylphenyl)methanol, a molecule incorporating both thiophene and phenyl moieties, presents an interesting case for a multi-faceted analytical approach. This guide provides a comprehensive, in-depth walkthrough of the structural elucidation of this compound, leveraging a suite of spectroscopic and spectrometric techniques. By not just presenting data but delving into the strategic rationale behind each experimental choice, this document serves as a practical reference for researchers engaged in the characterization of complex organic molecules. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Significance of Structural Integrity

(3-Thien-3-ylphenyl)methanol (Figure 1) belongs to a class of bifunctional aromatic compounds that are of significant interest in medicinal chemistry and materials science.[1][2] The thiophene ring, a bioisostere of the benzene ring, is a common feature in many pharmaceuticals due to its favorable electronic properties and ability to engage in various biological interactions.[3][4] The presence of both a thiophene and a phenyl ring, linked and appended with a reactive hydroxymethyl group, suggests potential applications as a versatile building block in organic synthesis.[2]

Accurate structural elucidation is paramount; it underpins any subsequent investigation into a molecule's biological activity, reactivity, and physical properties. This guide will demonstrate a systematic approach to confirming the constitution and connectivity of (3-Thien-3-ylphenyl)methanol, employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Figure 1. Chemical structure of (3-Thien-3-ylphenyl)methanol.[5]

Figure 1. Chemical structure of (3-Thien-3-ylphenyl)methanol.[5]

Strategic Workflow for Structural Elucidation

A robust analytical strategy is not a linear progression but an integrated workflow where each technique provides complementary information. The logical flow for the structural elucidation of (3-Thien-3-ylphenyl)methanol is outlined below.

Interpretation of 2D NMR Data:

-

COSY: Correlations are observed between H-4, H-5, and H-6, confirming the 1,3-disubstitution pattern on the phenyl ring. On the thiophene ring, H-4' and H-5' show a correlation.

-

HSQC: The direct one-bond C-H correlations are established as presented in the ¹H and ¹³C NMR tables.

-

HMBC:

-

The benzylic protons of the -CH₂OH group (δ 4.75) show correlations to the quaternary carbon C-1 (δ 141.8) and the aromatic CH C-6 (δ 126.5), firmly placing the methanol group on the phenyl ring.

-

The thiophene proton H-2' (δ 7.55) shows a crucial correlation to the phenyl quaternary carbon C-3 (δ 142.5), unequivocally establishing the connectivity between the two aromatic rings.

-

Correlations from H-4' (δ 7.35) to the thiophene quaternary carbon C-3' (δ 139.0) further solidify the thiophene ring structure.

-

Final Structural Confirmation

The collective evidence from MS, IR, and a full suite of NMR experiments provides an unambiguous structural confirmation of (3-Thien-3-ylphenyl)methanol.

-

MS confirmed the molecular formula C₁₁H₁₀OS.

-

IR identified the key functional groups: an alcohol and aromatic rings.

-

¹H and ¹³C NMR revealed the number and types of proton and carbon environments, consistent with the proposed structure.

-

2D NMR (COSY, HSQC, and HMBC) established the connectivity of the atoms, confirming the 1,3-disubstitution pattern of the phenyl ring, the substitution pattern of the thiophene ring, and the crucial link between the two rings and the methanol moiety.

The self-validating nature of this comprehensive approach, where each piece of data corroborates the others, lends a high degree of confidence to the final elucidated structure.

Conclusion

The structural elucidation of (3-Thien-3-ylphenyl)methanol serves as an excellent case study for the application of modern analytical techniques in chemical research. By strategically employing a combination of mass spectrometry, infrared spectroscopy, and one- and two-dimensional NMR spectroscopy, the complete and unambiguous structure of the molecule was determined. This guide has not only presented the data but also emphasized the rationale behind the experimental choices, providing a framework for researchers to approach the structural characterization of other novel compounds with confidence and scientific rigor.

References

- Royal Society of Chemistry. (2021). Supporting Information.

- Time in CA. (n.d.). Google.

- Sui, G. et al. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. ResearchGate.

- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate.

- Research Article - International Journal of Pharmaceutical Sciences Review and Research. (2017).

- (3-Thien-3-ylphenyl)methanol. (n.d.). Alfa Chemistry.

- On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. (n.d.). ResearchGate.

- Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.

- Thiophene. (n.d.). Wikipedia.